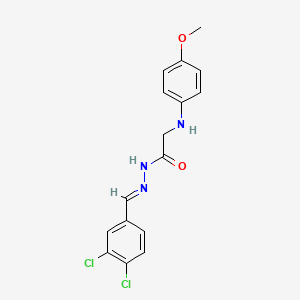
4,6-Dinitrobenzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitrobenzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two nitro groups (-NO₂) and two carboxamide groups (-CONH₂) attached to a benzene ring. This compound is part of the dinitrobenzene family, which is known for its applications in various fields, including the manufacture of explosives and dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dinitrobenzene-1,3-dicarboxamide can be synthesized through a multi-step process involving nitration and amide formationThe reaction typically requires concentrated sulfuric acid and nitric acid for the nitration step, and subsequent reactions with amines to form the carboxamide groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of 4,6-diaminobenzene-1,3-dicarboxamide.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4,6-Dinitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dinitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
4,6-Dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical and biological properties. Compared to other dinitrobenzene isomers, it has a higher potential for forming hydrogen bonds and participating in redox reactions, making it more versatile in various applications .
Propiedades
Número CAS |
27275-56-5 |
|---|---|
Fórmula molecular |
C8H6N4O6 |
Peso molecular |
254.16 g/mol |
Nombre IUPAC |
4,6-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H6N4O6/c9-7(13)3-1-4(8(10)14)6(12(17)18)2-5(3)11(15)16/h1-2H,(H2,9,13)(H2,10,14) |
Clave InChI |
CAXHNWGTTLHJQF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972672.png)
![2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene](/img/structure/B11972673.png)
![2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole](/img/structure/B11972678.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972686.png)

![2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972692.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972694.png)


![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972709.png)
![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11972711.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11972721.png)
![Ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11972731.png)
![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
